molecular formula C9H10F2O B13577825 2-(2,6-Difluorophenyl)propan-1-ol

2-(2,6-Difluorophenyl)propan-1-ol

Cat. No.: B13577825
M. Wt: 172.17 g/mol
InChI Key: PCDSEZVBBHFTJV-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)propan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)propan-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Low temperatures, typically around -78°C

    Reagents: Grignard reagent (e.g., methylmagnesium bromide), followed by reduction with lithium aluminum hydride (LiAlH4)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Can be further reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2)

Major Products Formed

    Oxidation: 2-(2,6-Difluorophenyl)propan-1-one

    Reduction: 2-(2,6-Difluorophenyl)propane

    Substitution: 2-(2,6-Difluorophenyl)propyl chloride

Scientific Research Applications

2-(2,6-Difluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various enzymes.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)propan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)propan-1-ol
  • 2-(3,5-Difluorophenyl)propan-1-ol
  • 2-(2,6-Dichlorophenyl)propan-1-ol

Uniqueness

2-(2,6-Difluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions. This positioning can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity compared to its analogs.

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2-(2,6-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10F2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6,12H,5H2,1H3

InChI Key

PCDSEZVBBHFTJV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=C(C=CC=C1F)F

Origin of Product

United States

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